molecular formula C29H41NO3 B4700528 4,6-di-tert-butyl-2-(3,5-di-tert-butyl-4-hydroxyphenyl)-1,3-benzoxazol-7-ol

4,6-di-tert-butyl-2-(3,5-di-tert-butyl-4-hydroxyphenyl)-1,3-benzoxazol-7-ol

Cat. No.: B4700528
M. Wt: 451.6 g/mol
InChI Key: ZTHYVKLDYILTEX-UHFFFAOYSA-N
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Description

4,6-di-tert-butyl-2-(3,5-di-tert-butyl-4-hydroxyphenyl)-1,3-benzoxazol-7-ol is a synthetic organic compound known for its antioxidant properties. It is characterized by the presence of multiple tert-butyl groups and a benzoxazole ring, which contribute to its stability and reactivity. This compound is often used in various industrial applications due to its ability to inhibit oxidation processes.

Properties

IUPAC Name

4,6-ditert-butyl-2-(3,5-ditert-butyl-4-hydroxyphenyl)-1,3-benzoxazol-7-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H41NO3/c1-26(2,3)17-15-20(29(10,11)12)23(32)24-21(17)30-25(33-24)16-13-18(27(4,5)6)22(31)19(14-16)28(7,8)9/h13-15,31-32H,1-12H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTHYVKLDYILTEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C2=NC3=C(O2)C(=C(C=C3C(C)(C)C)C(C)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H41NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-di-tert-butyl-2-(3,5-di-tert-butyl-4-hydroxyphenyl)-1,3-benzoxazol-7-ol typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3,5-di-tert-butyl-4-hydroxybenzaldehyde and 2-aminophenol.

    Condensation Reaction: These starting materials undergo a condensation reaction in the presence of an acid catalyst, such as hydrochloric acid, to form the benzoxazole ring.

    Oxidation: The intermediate product is then oxidized using an oxidizing agent like potassium permanganate to introduce the hydroxyl group at the 7-position of the benzoxazole ring.

    Purification: The final product is purified through recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4,6-di-tert-butyl-2-(3,5-di-tert-butyl-4-hydroxyphenyl)-1,3-benzoxazol-7-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form hydroquinone derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings, introducing different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Acid catalysts like hydrochloric acid for condensation reactions.

Major Products

    Oxidation Products: Quinone derivatives.

    Reduction Products: Hydroquinone derivatives.

    Substitution Products: Various substituted benzoxazole derivatives.

Scientific Research Applications

4,6-di-tert-butyl-2-(3,5-di-tert-butyl-4-hydroxyphenyl)-1,3-benzoxazol-7-ol has several scientific research applications:

    Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of polymers.

    Biology: Studied for its potential protective effects against oxidative stress in biological systems.

    Medicine: Investigated for its potential therapeutic effects in diseases related to oxidative stress, such as neurodegenerative diseases.

    Industry: Utilized in the stabilization of lubricants, fuels, and other industrial products to enhance their shelf life and performance.

Mechanism of Action

The antioxidant activity of 4,6-di-tert-butyl-2-(3,5-di-tert-butyl-4-hydroxyphenyl)-1,3-benzoxazol-7-ol is primarily due to its ability to donate hydrogen atoms from the hydroxyl groups, neutralizing free radicals and preventing oxidative damage. The molecular targets include reactive oxygen species (ROS) and free radicals, which are neutralized through redox reactions.

Comparison with Similar Compounds

Similar Compounds

    2,6-di-tert-butyl-4-methylphenol (BHT): Another widely used antioxidant with similar tert-butyl groups.

    2,4,6-tri-tert-butylphenol: Known for its strong antioxidant properties.

    1,3,5-trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene: A compound with multiple hydroxyl groups and tert-butyl groups, used as an antioxidant.

Uniqueness

4,6-di-tert-butyl-2-(3,5-di-tert-butyl-4-hydroxyphenyl)-1,3-benzoxazol-7-ol is unique due to the presence of the benzoxazole ring, which enhances its stability and reactivity compared to other antioxidants. This structural feature allows it to be more effective in certain applications, particularly in high-temperature environments.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,6-di-tert-butyl-2-(3,5-di-tert-butyl-4-hydroxyphenyl)-1,3-benzoxazol-7-ol
Reactant of Route 2
Reactant of Route 2
4,6-di-tert-butyl-2-(3,5-di-tert-butyl-4-hydroxyphenyl)-1,3-benzoxazol-7-ol

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